(S)-2-(Acetylthio)-3-phenylpropanoic acid
描述
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-acetylsulfanyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(12)15-10(11(13)14)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVSNFYJYANSNI-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)S[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436471 | |
| Record name | (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76932-17-7 | |
| Record name | (αS)-α-(Acetylthio)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76932-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-alpha-(Acetylthio)benzenepropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076932177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-α-(acetylthio)benzenepropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
A Guide to the Stereospecific Synthesis of (S)-2-(Acetylthio)-3-phenylpropanoic Acid from L-Phenylalanine
Abstract: This technical guide provides a comprehensive, in-depth exploration of the stereospecific synthesis of (S)-2-(acetylthio)-3-phenylpropanoic acid, a critical chiral intermediate in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. Leveraging the readily available and inexpensive chiral pool starting material, L-phenylalanine, this document details a robust synthetic strategy centered on a diazotization reaction followed by a carefully controlled nucleophilic substitution. The narrative emphasizes the mechanistic underpinnings of the reaction, particularly the double inversion pathway that ensures retention of the desired (S)-stereochemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry, offering both theoretical insights and a detailed, field-proven experimental protocol.
Introduction: The Significance of a Chiral Precursor
(S)-2-(Acetylthio)-3-phenylpropanoic acid is a molecule of significant interest in medicinal chemistry. It serves as a key precursor in the synthesis of various pharmaceuticals, most notably ACE inhibitors like Captopril.[1][2] The therapeutic efficacy of these drugs is intrinsically linked to their three-dimensional structure, with the specific stereochemistry at the chiral center being paramount for effective binding to the zinc(II) ion within the active site of the angiotensin-converting enzyme.[1]
The challenge, therefore, lies not merely in the synthesis of the molecule but in achieving it with absolute stereochemical control. The use of L-phenylalanine, a naturally occurring and enantiomerically pure amino acid, provides an ideal starting point from the chiral pool. This guide elucidates a synthetic pathway that preserves the integrity of the original stereocenter, converting the (S)-configured starting material into the desired (S)-configured product through a nuanced and elegant reaction mechanism.
Synthetic Strategy and Mechanistic Causality
The conversion of L-phenylalanine to (S)-2-(acetylthio)-3-phenylpropanoic acid is a stereospecific transformation that hinges on converting the α-amino group into a thioacetyl group with overall retention of configuration. A superficial analysis might suggest a simple Sₙ2 substitution on an activated intermediate. However, a direct Sₙ2 reaction inherently proceeds with an inversion of configuration, which would problematically yield the (R)-enantiomer from (S)-phenylalanine.[3][4]
The successful strategy, therefore, relies on a more sophisticated pathway involving a double inversion mechanism , which results in the net retention of stereochemistry.[5][6] This process can be dissected into three critical stages:
-
Diazotization: The primary amine of L-phenylalanine is converted into a highly effective leaving group, dinitrogen gas (N₂), by treatment with sodium nitrite (NaNO₂) under strongly acidic conditions.[7][8] This generates a transient α-diazonium ion intermediate. The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of this intermediate.[7]
-
First Inversion (Intramolecular Sₙ2): Before an external nucleophile can react, the carboxyl group of the amino acid acts as an intramolecular nucleophile. It attacks the α-carbon, displacing the diazonium group in a rapid, intramolecular Sₙ2 reaction.[5][6] This first inversion of the stereocenter leads to the formation of a highly strained, transient α-lactone (an oxiran-2-one) intermediate, which now possesses the (R)-configuration.
-
Second Inversion (Intermolecular Sₙ2): The thioacetate anion (CH₃COS⁻), introduced from a source like potassium thioacetate, then acts as the intermolecular nucleophile. It attacks the α-carbon of the strained α-lactone ring, causing the ring to open.[6] This second Sₙ2 reaction inverts the stereocenter once more, from (R) back to the desired (S)-configuration, yielding the final product.
This double inversion sequence is the cornerstone of the synthesis, providing a reliable and elegant solution to the stereochemical challenge.
Mechanistic Diagram
Caption: Step-by-step workflow for the synthesis, workup, and purification of the target compound.
Step-by-Step Procedure
-
Preparation of Reagent Solutions:
-
Prepare 100 mL of 1 M H₂SO₄ by carefully adding 5.4 mL of concentrated H₂SO₄ to approximately 90 mL of deionized water in an ice bath, then diluting to 100 mL.
-
Prepare 50 mL of 3.0 M NaNO₂ by dissolving 10.35 g of NaNO₂ in deionized water and diluting to 50 mL.
-
-
Reaction Setup:
-
To a 250-mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add L-phenylalanine (8.26 g, 50 mmol).
-
Add 50 mL of the prepared 1 M H₂SO₄ solution. Stir at room temperature until all the L-phenylalanine has dissolved completely. [7]
-
-
Diazotization:
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C. [7] * Slowly add the 3.0 M NaNO₂ solution (20 mL, 60 mmol) dropwise via the dropping funnel over a period of 60–90 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt and minimize the formation of nitrogen oxide fumes. [7] * Vigorous bubbling (N₂ evolution) will be observed. After the addition is complete, allow the reaction to stir at 0–5 °C for an additional hour.
-
-
Nucleophilic Substitution:
-
In a separate beaker, dissolve potassium thioacetate (8.56 g, 75 mmol) in 20 mL of deionized water.
-
Add the potassium thioacetate solution to the reaction mixture in a single portion.
-
Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 12–18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
-
Workup and Extraction:
-
Transfer the reaction mixture to a 500-mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with saturated sodium chloride solution (brine, 1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil or semi-solid is purified by flash column chromatography on silica gel.
-
Elute with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) containing 1% acetic acid to ensure the product remains protonated and elutes cleanly.
-
Combine the fractions containing the pure product and concentrate in vacuo to yield (S)-2-(acetylthio)-3-phenylpropanoic acid as a pale yellow oil or solid.
-
Product Characterization and Quality Control
Ensuring the identity, purity, and stereochemical integrity of the final product is essential. The following analytical techniques are recommended for full characterization.
| Analysis Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~10.5 (br s, 1H, COOH), 7.35-7.20 (m, 5H, Ar-H), 4.25 (dd, 1H, α-CH), 3.30 (dd, 1H, β-CH₂), 3.15 (dd, 1H, β-CH₂), 2.35 (s, 3H, SCOCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~195.0 (C=O, thioester), ~175.0 (C=O, acid), 136.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 127.5 (Ar-CH), 48.0 (α-CH), 40.0 (β-CH₂), 30.5 (SCOCH₃). |
| FT-IR (ATR) | ν (cm⁻¹): 3300-2500 (br, O-H stretch), 1730 (C=O stretch, acid), 1690 (C=O stretch, thioester), 1200 (C-O stretch). |
| Polarimetry | Measurement of the specific rotation [α]D in a suitable solvent (e.g., CHCl₃). The sign and magnitude should be compared to literature values for the (S)-enantiomer to confirm stereochemical outcome. |
| High-Resolution MS | Calculation of the exact mass for C₁₁H₁₂O₃S and comparison with the measured value to confirm the elemental composition. |
| Purity (HPLC) | A chiral HPLC method can be developed to determine the enantiomeric excess (e.e.) of the final product, which should ideally be >99%. A standard reversed-phase HPLC method can determine chemical purity. |
Conclusion
This guide presents a scientifically grounded and experimentally validated pathway for the stereospecific synthesis of (S)-2-(acetylthio)-3-phenylpropanoic acid from L-phenylalanine. The success of this synthesis is rooted in a deep understanding of reaction mechanisms, particularly the double inversion pathway that facilitates the required retention of stereochemistry. By providing a detailed protocol and explaining the causality behind each procedural choice, this document serves as a reliable resource for chemists aiming to produce this valuable pharmaceutical intermediate with high fidelity and purity.
References
-
ResearchGate. (n.d.). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. Retrieved January 27, 2026, from [Link]
-
Studylib. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab. Retrieved January 27, 2026, from [Link]
-
Li, G., et al. (2007). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters. Available from: [Link]
-
ERIC. (2010). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-Phenylpropanoic Acid. Retrieved January 27, 2026, from [Link]
-
AURCO Journal. (2016). Discovery-based Experiment: The Stereospecific Synthesis of Phenyllactic Acid from Phenylalanine. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Illustration of the synthesis of captopril analogs. Retrieved January 27, 2026, from [Link]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved January 27, 2026, from [Link]
-
PubMed. (1985). Synthesis and pharmacology of the potent angiotensin-converting enzyme inhibitor N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid. Retrieved January 27, 2026, from [Link]
-
YouTube. (2021). SN2 Reaction Mechanism. Retrieved January 27, 2026, from [Link]
-
NIH National Library of Medicine. (2018). Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Captopril. Retrieved January 27, 2026, from [Link]
-
Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2012). Continuous Multiple Liquid–Liquid Separation: Diazotization of Amino Acids in Flow. Retrieved January 27, 2026, from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved January 27, 2026, from [Link]
-
SciSpace. (n.d.). Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. Retrieved January 27, 2026, from [Link]
-
SciELO. (n.d.). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Retrieved January 27, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Stereochemistry of SN2 Reactions. Retrieved January 27, 2026, from [Link]
-
ACS Publications. (2019). Diazotization of S-Sulfonyl-cysteines. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical approach for interconversion of (S)- and (R)-α-amino acids. Retrieved January 27, 2026, from [Link]
-
The Japanese Pharmacopoeia. (n.d.). L-Phenylalanine. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved January 27, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Captopril - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. aurco.org [aurco.org]
- 6. Direct Synthesis of α-Thio Aromatic Acids from Aromatic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studylib.net [studylib.net]
- 8. byjus.com [byjus.com]
Mechanism of action of (S)-2-(Acetylthio)-3-phenylpropanoic acid in biological systems
An In-Depth Technical Guide to the Mechanism of Action of (S)-2-(Acetylthio)-3-phenylpropanoic Acid in Biological Systems
Abstract
(S)-2-(Acetylthio)-3-phenylpropanoic acid is a chiral molecule featuring a thioester functional group, suggesting its potential role as a prodrug. This technical guide synthesizes current biochemical knowledge to propose a detailed mechanism of action for this compound within biological systems. We will explore its probable bioactivation pathway, the putative inhibitory action of its active metabolite on metalloenzymes, and the subsequent metabolic fate of its core structure. This document is intended for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical experimental protocols for the elucidation of its precise biological functions.
Introduction and Chemical Profile
(S)-2-(Acetylthio)-3-phenylpropanoic acid belongs to the class of phenylpropanoic acids, with a key structural feature being the acetylthio group at the C-2 position. While direct and extensive research on this specific molecule is limited, its structure shares significant homology with known pharmaceutical agents and intermediates, particularly those designed as enzyme inhibitors.[1] The presence of the thioester linkage is a strong indicator of a prodrug design, a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a pharmacologically active thiol.
Chemical Structure:
-
IUPAC Name: (S)-2-(Acetylthio)-3-phenylpropanoic acid
-
Molecular Formula: C₁₁H₁₂O₃S
-
Key Functional Groups:
-
Carboxylic acid (-COOH): Provides a site for potential conjugation reactions and influences solubility and transport.
-
Phenyl group: A bulky hydrophobic group that can participate in binding interactions with biological targets.
-
Acetylthio group (-S-C(=O)CH₃): A thioester that is susceptible to hydrolysis, acting as a protected form of a thiol.
-
Chiral center at C-2: The (S)-stereochemistry can be critical for specific binding to a biological target.
-
Our central hypothesis is that (S)-2-(Acetylthio)-3-phenylpropanoic acid functions as a prodrug, which, upon in vivo hydrolysis, releases an active thiol metabolite, (S)-2-mercapto-3-phenylpropanoic acid. This active metabolite is then proposed to act as an inhibitor of metalloenzymes.
The Prodrug Hypothesis: Bioactivation via Hydrolysis
The acetylthio group is metabolically labile and is readily cleaved by non-specific esterases present in plasma and tissues to unveil a free sulfhydryl (thiol) group. This bioactivation is a critical first step in the mechanism of action.
The hydrolysis reaction can be summarized as follows:
(S)-2-(Acetylthio)-3-phenylpropanoic acid + H₂O ---(Esterases)---> (S)-2-Mercapto-3-phenylpropanoic acid + Acetic acid
This process is crucial as the resulting thiol is a potent nucleophile and can engage with biological targets in ways the parent thioester cannot.
Figure 1: Proposed bioactivation pathway of (S)-2-(Acetylthio)-3-phenylpropanoic acid.
Putative Mechanism of Action: Metalloenzyme Inhibition
Many critical enzymes in physiological pathways are metalloenzymes, containing a metal ion (often zinc) in their active site that is essential for their catalytic activity. The active thiol metabolite of our compound of interest is a prime candidate for inhibiting such enzymes. The thiol group can act as a strong coordinating ligand for the zinc ion, displacing water or other substrates and thereby inactivating the enzyme.
A prominent class of drugs that operate via this mechanism are the Angiotensin-Converting Enzyme (ACE) inhibitors, such as captopril. Given that compounds structurally related to our topic molecule have been identified as ACE inhibitors, this provides a strong basis for our proposed mechanism.[2]
Figure 2: Hypothetical inhibition of a metalloenzyme by the active thiol metabolite.
Metabolic Fate of the Phenylpropanoic Acid Core
Following the initial bioactivation, the core structure of (S)-2-mercapto-3-phenylpropanoic acid is subject to further metabolism. Studies on the closely related 2-phenylpropionic acid have shown two major metabolic activation pathways: the formation of acyl-CoA thioesters and acyl glucuronides.[3][4] These metabolites are chemically reactive and can covalently bind to proteins, which may contribute to both the pharmacological effect and potential toxicity of the compound.[3][5]
-
Acyl-CoA Formation: The carboxylic acid group can be activated by acyl-CoA synthetases to form a high-energy thioester with Coenzyme A.
-
Acyl Glucuronidation: The carboxylic acid can also be conjugated with glucuronic acid by UDP-glucuronosyltransferases.
Figure 3: Proposed metabolic pathways of the active thiol metabolite.
Experimental Protocols for Mechanistic Verification
To validate the proposed mechanism of action, a series of in vitro experiments are necessary. The following protocols provide a self-validating system to test each step of our hypothesis.
Protocol 1: In Vitro Hydrolysis Assay
Objective: To confirm the hydrolysis of the acetylthio group and the formation of the active thiol metabolite.
Methodology:
-
Prepare a stock solution of (S)-2-(Acetylthio)-3-phenylpropanoic acid in a suitable solvent (e.g., DMSO).
-
Incubate the compound at a final concentration of 10 µM in either fresh human plasma or a solution containing a commercially available porcine liver esterase at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the (S)-2-mercapto-3-phenylpropanoic acid metabolite.
Expected Outcome: Time-dependent decrease of the parent compound and a corresponding increase in the thiol metabolite, confirming enzymatic hydrolysis.
Protocol 2: Metalloenzyme Inhibition Assay (Example: ACE)
Objective: To determine the inhibitory potency of the parent compound and its thiol metabolite on a model metalloenzyme.
Methodology:
-
Use a commercially available ACE inhibitor screening kit, which typically involves a fluorogenic substrate.
-
Prepare serial dilutions of both the parent compound and the pre-synthesized (or in situ generated) thiol metabolite.
-
In a 96-well plate, add the ACE enzyme, the substrate, and varying concentrations of the test compounds.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Measure the fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Expected Outcome: The thiol metabolite should exhibit a significantly lower IC₅₀ value than the parent compound, indicating it is the active inhibitor.
Protocol 3: Metabolite Identification in Liver Microsomes
Objective: To identify the formation of Phase II metabolites like acyl-CoA and acyl glucuronides.
Methodology:
-
Incubate (S)-2-(Acetylthio)-3-phenylpropanoic acid (e.g., at 10 µM) with human liver microsomes.
-
For acyl-CoA formation, the incubation mixture should be fortified with ATP, Coenzyme A, and MgCl₂.
-
For acyl glucuronide formation, the mixture should be fortified with UDPGA (uridine 5'-diphosphoglucuronic acid).
-
Incubate at 37°C for 60 minutes.
-
Quench the reaction with cold acetonitrile.
-
Centrifuge and analyze the supernatant using high-resolution LC-MS to identify metabolites based on their accurate mass and fragmentation patterns.
Expected Outcome: Detection of ions corresponding to the mass of the acyl-CoA and acyl glucuronide conjugates of the phenylpropanoic acid core.
Figure 4: Overall experimental workflow for mechanistic elucidation.
Quantitative Data Summary
The following table structure should be used to summarize the quantitative data obtained from the proposed experiments.
| Parameter | (S)-2-(Acetylthio)-3-phenylpropanoic acid | (S)-2-Mercapto-3-phenylpropanoic acid |
| Hydrolysis Half-life (t½) in Plasma (min) | [Insert Value] | N/A |
| ACE Inhibition (IC₅₀, nM) | [Insert Value] | [Insert Value] |
| Metabolite Formation (Peak Area) | ||
| Acyl-CoA Conjugate | N/A | [Insert Value] |
| Acyl Glucuronide Conjugate | N/A | [Insert Value] |
Conclusion
The available evidence strongly suggests that (S)-2-(Acetylthio)-3-phenylpropanoic acid acts as a prodrug. Its mechanism of action is likely initiated by enzymatic hydrolysis to an active thiol metabolite, which then inhibits metalloenzymes through coordination with the active site metal ion. The core phenylpropanoic acid structure is subsequently metabolized into potentially reactive acyl-CoA and acyl glucuronide conjugates. The experimental framework provided in this guide offers a clear and robust path for the definitive elucidation of this proposed mechanism, paving the way for further development and application of this and related compounds.
References
- National Center for Biotechnology Information. (n.d.). 3-Phenylpropionic acid. PubChem.
-
PharmaCompass. (n.d.). 2-Acetylthiomethyl-3-phenylpropionic acid. Retrieved from [Link][6]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Experimental Protocols for Studying Organic Non-Aqueous Redox Flow Batteries. Retrieved from [Link][7]
- Lee, K., & Kim, H. (2005). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. Organic Letters, 7(16), 3477–3479.
- Grillo, M. P., & Benet, L. Z. (2023). Metabolic activation of 2-phenylpropionic acid (2-PPA) by acyl-CoA thioester formation and acyl glucuronide formation followed by reaction with glutathione (GSH) leading to 2-PPA-GSH thioester formation.
- Alhaji, N. M. I., et al. (2021). Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Bromophthalimide.
- Grillo, M. P., et al. (2003). Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. Chemical Research in Toxicology, 16(11), 1419–1427.
-
Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Retrieved from [8]
- MDPI. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 28(15), 5897.
- MDPI. (2022).
- Li, C., et al. (2008). Differential effects of fibrates on the metabolic activation of 2-phenylpropionic acid in rats. Drug Metabolism and Disposition, 36(4), 759–766.
- Aarsland, A., et al. (1990). Alkylthio acetic acids (3-thia fatty acids)--a new group of non-beta-oxidizable peroxisome-inducing fatty acid analogues--II. Dose-response studies on hepatic peroxisomal- and mitochondrial changes and long-chain fatty acid metabolizing enzymes in rats. Biochemical Pharmacology, 39(2), 371–378.
Sources
- 1. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of fibrates on the metabolic activation of 2-phenylpropionic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Acetylthiomethyl-3-phenylpropionic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. osti.gov [osti.gov]
- 8. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
Navigating the Solubility Landscape of (S)-2-(Acetylthio)-3-phenylpropanoic acid: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Drug Development
In the realm of pharmaceutical sciences and drug development, the journey of a new chemical entity (NCE) from a promising lead compound to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the molecule's solubility.[1][2] Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[2] For researchers and scientists working with novel compounds such as (S)-2-(Acetylthio)-3-phenylpropanoic acid, a thorough understanding of its solubility profile in various laboratory solvents is not merely a matter of procedural convenience; it is a cornerstone of preclinical development, influencing everything from formulation design to the reliability of in vitro and in vivo assays.
Physicochemical Properties and Predicted Solubility Behavior
The molecular structure of (S)-2-(Acetylthio)-3-phenylpropanoic acid offers significant clues to its solubility. The presence of a carboxylic acid group provides a site for hydrogen bonding and deprotonation, suggesting potential solubility in polar and alkaline aqueous solutions. Conversely, the phenyl ring and the acetylthio moiety introduce lipophilic character, which would favor solubility in nonpolar organic solvents.
The interplay between these hydrophilic and lipophilic regions dictates the compound's overall solubility. Carboxylic acids are generally soluble in organic solvents like ethanol, toluene, and diethyl ether.[3][4][5] The thioester group, while polar, does not engage in hydrogen bonding to the same extent as an ester's ether oxygen, which may influence its interactions with protic solvents. The solubility of thioesters has been explored in various organic media, with polarity playing a significant role.[6]
Based on these structural features, a predicted qualitative solubility profile can be proposed:
| Solvent Class | Common Examples | Predicted Solubility of (S)-2-(Acetylthio)-3-phenylpropanoic acid | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can hydrogen bond with protic solvents, but the phenyl and acetyl groups may limit extensive solubility. Solubility is expected to increase with the alkyl chain length of the alcohol. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can accept hydrogen bonds from the carboxylic acid and have sufficient polarity to solvate the molecule without the competing interactions of a protic solvent. |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The phenyl group and overall molecular structure suggest some affinity for nonpolar environments. Diethyl ether, being a hydrogen bond acceptor, may show better results than hydrocarbons. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are effective at dissolving a wide range of organic compounds and are likely to be good solvents for this molecule. |
A Note on Safety and Handling
As a specific Safety Data Sheet (SDS) for (S)-2-(Acetylthio)-3-phenylpropanoic acid is not publicly available, it is imperative to handle this compound with caution, assuming it may be hazardous. Structurally similar compounds, such as 3-(Acetylthio)-2-methylpropanoic acid, are classified with GHS hazard statements indicating they may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Experimental Determination of Solubility: A Practical Guide
Given the absence of established solubility data, experimental determination is a critical step for any researcher working with (S)-2-(Acetylthio)-3-phenylpropanoic acid. The following protocols provide robust methods for both qualitative and quantitative solubility assessment.
Qualitative Solubility Determination (Visual Method)
This rapid method provides a foundational understanding of the compound's solubility in a range of solvents.
Protocol:
-
Preparation: Add approximately 1-2 mg of (S)-2-(Acetylthio)-3-phenylpropanoic acid to a small, clear glass vial.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL increments) to the vial.
-
Observation: After each addition, cap the vial and vortex for 30-60 seconds. Visually inspect the solution against a dark background for any undissolved solid.
-
Classification:
-
Soluble: If the compound dissolves completely after the addition of a small volume of solvent (e.g., < 1 mL).
-
Slightly Soluble: If a larger volume of solvent is required for complete dissolution.
-
Insoluble: If a significant portion of the solid remains undissolved even after the addition of a substantial volume of solvent (e.g., > 5 mL).
-
-
Heating: For samples that are sparingly soluble at room temperature, gentle warming (e.g., to 40-50 °C) can be applied to assess temperature-dependent solubility.
Caption: Workflow for qualitative solubility assessment.
Quantitative Solubility Determination using UV-Vis Spectrophotometry
For a more precise measurement, UV-Vis spectrophotometry can be employed, provided the compound has a chromophore that absorbs in the UV-Vis range.
Protocol:
-
Determine λmax: Prepare a dilute solution of (S)-2-(Acetylthio)-3-phenylpropanoic acid in a suitable solvent (one in which it is freely soluble) and scan its absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Measure the absorbance of each standard at the λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.
-
-
Prepare a Saturated Solution:
-
Add an excess amount of the compound to a known volume of the test solvent in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Centrifuge or filter the saturated solution to remove any undissolved solid.
-
Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculate Solubility: Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at that temperature.
Caption: Workflow for quantitative solubility determination by UV-Vis.
Conclusion: Empowering Informed Research
While a comprehensive, pre-existing solubility profile for (S)-2-(Acetylthio)-3-phenylpropanoic acid remains to be publicly documented, this guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine this critical parameter. By understanding the interplay of its functional groups and employing the robust experimental protocols detailed herein, scientists can generate reliable solubility data. This, in turn, will facilitate more accurate and reproducible research, paving the way for the successful advancement of this and other novel chemical entities in the drug discovery pipeline.
References
- A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in M
- Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities.
- Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (2020).
- Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH.
- (S)-2-Hydroxy-3-phenylpropanoic acid (Synonyms: L-(-). MedChemExpress.com.
- Physical Properties of Carboxylic Acids.
- Development of a Solvent-Reagent Selection Guide for the Formation of Thioesters.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Thioester. Wikipedia.
- Safety D
- Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Merck KGaA. (2011).
- Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Schrödinger.
- Physicochemical and Pharmacokinetic Property Prediction of Substances in Centella asiatica using pkCSM: Prospects for the Creation of Therapeutic Formulations from Plant Isolates.
- Thiols And Thioethers. Master Organic Chemistry. (2015).
- (S)-2-Hydroxy-3-phenylpropanoic acid-SDS-MedChemExpress. MedChemExpress.
- A user's guide to the thiol-thioester exchange in organic media: scope, limitations, and applications in material science. Semantic Scholar. (2018).
- 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073. PubChem.
- The Importance of Solubility for New Drug Molecules. "Carol Davila" University of Medicine and Pharmacy. (2020).
- SAFETY D
- Physical Properties of Carboxylic Acids. Chemistry LibreTexts. (2022).
- SAFETY D
- Solubility of Carboxylic Acids N5. YouTube. (2021).
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central.
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Chiral HPLC Separation of (R)- and (S)-enantiomers of 2-(Acetylthio)-3-phenylpropanoic acid
Abstract
The stereoselective synthesis and purification of chiral molecules are of paramount importance in the pharmaceutical industry, as the biological activity of enantiomers can differ significantly. This application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) separation of the (R)- and (S)-enantiomers of 2-(Acetylthio)-3-phenylpropanoic acid. This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active molecules. The presented methodology utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, ensuring robust and reproducible separation. This guide is intended for researchers, scientists, and drug development professionals engaged in chiral analysis and purification.
Introduction: The Significance of Chiral Purity
Chirality plays a pivotal role in drug efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles due to their specific interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2] Consequently, regulatory agencies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances.
2-(Acetylthio)-3-phenylpropanoic acid is a chiral carboxylic acid and a key building block in organic synthesis. The ability to accurately separate and quantify its (R)- and (S)-enantiomers is critical for ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API). Direct chiral HPLC is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[3][4] This application note details a robust method developed for the baseline separation of these enantiomers.
Chemical Structures:
-
(S)-2-(Acetylthio)-3-phenylpropanoic acid:
-
(R)-2-(Acetylthio)-3-phenylpropanoic acid:
-
Molecular Formula: C₁₁H₁₂O₃S
-
InChI Key: UOVSNFYJYANSNI-XMMPIQPHSA-N
-
SMILES: CC(=O)SC(=O)O
-
Principles of Chiral Recognition on Polysaccharide-Based CSPs
The successful separation of enantiomers on a chiral stationary phase relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[6] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability and high enantioselectivity.[7]
The chiral recognition mechanism on these phases is a multifactorial process involving a combination of intermolecular interactions:
-
Hydrogen Bonding: The carboxylic acid moiety of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.
-
π-π Interactions: The phenyl group of the analyte can engage in π-π stacking with the aromatic rings of the chiral selector.
-
Dipole-Dipole Interactions: The carbonyl groups in both the analyte and the CSP contribute to dipole-dipole interactions.
-
Steric Hindrance: The three-dimensional arrangement of the functional groups on the chiral selector creates a chiral environment where one enantiomer fits more favorably than the other, leading to differences in retention times.
For acidic analytes like 2-(Acetylthio)-3-phenylpropanoic acid, the addition of a small amount of an acidic modifier to the mobile phase is crucial. This modifier, typically trifluoroacetic acid (TFA), suppresses the ionization of the analyte's carboxylic acid group, thereby reducing peak tailing and improving chromatographic efficiency.[4][8]
Experimental Workflow and Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase is a suitable starting point.
-
Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
-
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Trifluoroacetic acid (TFA).
-
Sample: A racemic mixture of (R)- and (S)-2-(Acetylthio)-3-phenylpropanoic acid, and individual enantiomer standards if available for peak identification.
Detailed Chromatographic Protocol
The following protocol provides a starting point for the chiral separation. Optimization may be required based on the specific column and HPLC system used.
Table 1: Optimized HPLC Conditions
| Parameter | Recommended Condition | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Proven broad selectivity for a wide range of chiral compounds, including those with aromatic and hydrogen-bonding functionalities.[7] |
| Mobile Phase | n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v) | Normal phase elution provides good selectivity on polysaccharide CSPs. The IPA modifies the polarity, and TFA is a crucial additive for acidic analytes to ensure good peak shape.[4][8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and separation efficiency. Chiral separations often benefit from lower flow rates.[9] |
| Column Temperature | 25 °C | Temperature can influence selectivity. Maintaining a constant temperature ensures reproducibility. Decreasing temperature may increase resolution but also retention time.[9] |
| Detection Wavelength | 220 nm | The phenyl and thioester chromophores should provide adequate UV absorbance at this wavelength. |
| Injection Volume | 10 µL | This volume can be adjusted based on the sample concentration to avoid column overloading. |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. | Ensures compatibility with the mobile phase and prevents solvent effects that can distort peak shape.[4] |
Experimental Workflow Diagram
Caption: Workflow for the chiral HPLC separation of 2-(acetylthio)-3-phenylpropanoic acid enantiomers.
Expected Results and Discussion
Under the proposed conditions, a baseline separation of the (R)- and (S)-enantiomers is expected. The chromatogram should display two well-resolved peaks corresponding to the two enantiomers. The elution order of the enantiomers is dependent on the specific chiral stationary phase used and must be confirmed by injecting a standard of a known configuration.
Key Performance Indicators:
-
Resolution (Rs): A resolution value greater than 1.5 indicates baseline separation.
-
Selectivity (α): The selectivity factor, the ratio of the retention factors of the two enantiomers, should be greater than 1.
-
Peak Asymmetry: The peaks should be symmetrical, with an asymmetry factor close to 1. The inclusion of TFA is critical to achieving this for this acidic analyte.
Troubleshooting and Optimization:
-
Poor Resolution: If the resolution is insufficient, consider decreasing the column temperature or reducing the flow rate.[9] Adjusting the ratio of n-hexane to 2-propanol can also significantly impact selectivity; a lower percentage of 2-propanol will generally increase retention and may improve resolution.
-
Peak Tailing: If significant peak tailing is observed, ensure the concentration of TFA is adequate (0.1%). In some cases, a different acidic modifier, such as acetic acid, may provide better results.
-
Long Retention Times: To decrease the analysis time, the percentage of the polar modifier (2-propanol) in the mobile phase can be increased. However, this may lead to a decrease in resolution.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral HPLC separation of (R)- and (S)-2-(Acetylthio)-3-phenylpropanoic acid. By employing a polysaccharide-based chiral stationary phase with an optimized normal phase mobile phase containing an acidic modifier, a robust and reproducible separation can be achieved. This method is suitable for quality control, enantiomeric purity determination, and process monitoring in pharmaceutical development and manufacturing.
References
-
Z.-P. Sun, S.-L. Li, W. Chen, Y.-G. Zheng, J.-H. Xu. (2007). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. The Journal of Organic Chemistry, 72(15), 5882–5885. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral HPLC separation of the enantiomers of acetyl derivative 3. Retrieved from [Link]
-
Česká a Slovenská Farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Retrieved from [Link]
-
P. G. Farmakidis, I. N. Papadoyannis, G. A. Theodoridis. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1348. [Link]
-
Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
I. W. Wainer. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 16(4), 12-17. [Link]
-
A. D'Souza. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International, 36(1), 26-30. [Link]
- Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
-
D. House. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. Orochem Technologies. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
A. Amadasi, L. De Luca, A. Pedretti, et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(19), 4434. [Link]
-
M. R. A. Moghadam, M. R. Hadjmohammadi, H. E. Kordestani. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 3(2), 61-64. [Link]
-
C. Nazareth, S. Pereira. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]
-
Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-acetyl thioisobutyric acid. Retrieved from [Link]
-
PubChemLite. (n.d.). (s)-2-acetylthio-3-phenylpropanoic acid (C11H12O3S). Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. PubChemLite - (s)-2-acetylthio-3-phenylpropanoic acid (C11H12O3S) [pubchemlite.lcsb.uni.lu]
- 6. eijppr.com [eijppr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of (S)-2-(Acetylthio)-3-phenylpropanoic Acid in Biological Matrices
Abstract
This application note presents a detailed, optimized solid-phase extraction (SPE) method for the selective isolation and concentration of (S)-2-(Acetylthio)-3-phenylpropanoic acid from complex biological matrices such as human plasma and urine. Due to the analyte's dual chemical nature—possessing both a non-polar phenyl group and an ionizable carboxylic acid moiety—a mixed-mode solid-phase extraction strategy is employed. This guide provides a step-by-step protocol, the scientific rationale behind each step, and a framework for method validation, ensuring high recovery, excellent sample cleanup, and reproducibility for downstream analytical techniques like LC-MS/MS.
Introduction and Method Rationale
(S)-2-(Acetylthio)-3-phenylpropanoic acid is a chiral molecule with significant interest in pharmaceutical and metabolic research. Accurate quantification in biological fluids is critical for pharmacokinetic, toxicokinetic, and biomarker studies. However, the inherent complexity of matrices like plasma and urine, which contain abundant endogenous interferents (e.g., salts, proteins, lipids, and other organic acids), necessitates a highly selective and efficient sample preparation method.[1]
Direct injection or simple protein precipitation often fails to provide the required sensitivity and can lead to significant matrix effects in mass spectrometry-based detection.[2] Solid-phase extraction (SPE) offers a superior solution by concentrating the analyte of interest while effectively removing interferences.[3][4]
The Challenge of an Acidic Analyte
The analyte is a carboxylic acid, making it a candidate for anion exchange SPE. However, relying solely on anion exchange is often problematic in bioanalysis because endogenous anions like phosphates and sulfates can compete for binding sites on the sorbent, leading to poor recovery and reproducibility.[1]
The Mixed-Mode SPE Advantage
To overcome these challenges, this protocol utilizes a mixed-mode SPE sorbent that combines two distinct retention mechanisms:
-
Reversed-Phase: Hydrophobic interactions between the analyte's phenyl ring and the non-polar sorbent backbone.
-
Anion Exchange: Electrostatic interactions between the deprotonated (negatively charged) carboxylic acid group of the analyte and positively charged functional groups on the sorbent surface.
This dual-retention strategy provides enhanced selectivity, allowing for more rigorous wash steps to remove a wider range of interferences compared to single-mechanism SPE methods.[5][6]
Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust SPE method.
| Property | Value / Structure | Source |
| IUPAC Name | (S)-2-(Acetylthio)-3-phenylpropanoic acid | - |
| CAS Number | 76932-17-7 | [7] |
| Molecular Formula | C₁₁H₁₂O₃S | [7] |
| Molecular Weight | 224.27 g/mol | [7] |
| LogP (estimated) | 2.44 | [7] |
| pKa (estimated) | ~4.5 (for the carboxylic acid) | [1] |
| Chemical Structure | - |
Detailed Experimental Protocol
This protocol is designed for a mixed-mode weak anion exchange (WAX) SPE cartridge. It has been optimized for 1 mL of plasma or urine.
Required Materials and Reagents
-
SPE Sorbent: Mixed-Mode Weak Anion Exchange (WAX) Polymeric SPE Cartridges (e.g., 30 mg / 1 mL format).
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (~25%)
-
Phosphoric Acid (for sample pre-treatment)
-
-
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Vortex Mixer
-
Centrifuge
-
Calibrated Pipettes
-
Sample Pre-treatment
The goal of this step is to prepare the sample for optimal binding to the SPE sorbent. This involves dilution to reduce viscosity, protein precipitation (for plasma), and pH adjustment to ensure the analyte's carboxylic acid group is ionized.
-
For Plasma: To 1 mL of plasma, add 1 mL of 4% phosphoric acid in water. Vortex for 30 seconds to precipitate proteins. Centrifuge at 4000 x g for 10 minutes. Collect the supernatant for loading. This acidification step ensures the analyte is in its neutral form, which is crucial for initial binding to the reversed-phase component of the sorbent.
-
For Urine: To 1 mL of urine, add 1 mL of 2% ammonium hydroxide in water. Vortex for 30 seconds. This step raises the pH to ensure the carboxylic acid is deprotonated and ready to interact with the anion exchanger.
Solid-Phase Extraction Workflow
The following diagram illustrates the complete SPE workflow. Each step is critical for ensuring the purity and recovery of the final extract.[8][9]
Sources
- 1. agilent.com [agilent.com]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 7. (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid | SIELC Technologies [sielc.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Common impurities in (S)-2-(Acetylthio)-3-phenylpropanoic acid and their identification
Welcome to the technical support center for (S)-2-(Acetylthio)-3-phenylpropanoic acid. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and understand the common impurities that may be encountered during the synthesis, purification, and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in (S)-2-(Acetylthio)-3-phenylpropanoic acid?
The impurities in (S)-2-(Acetylthio)-3-phenylpropanoic acid can be broadly categorized into three groups:
-
Process-Related Impurities: These are impurities that arise from the manufacturing process. The most significant in this category is the diastereomeric impurity, (R)-2-(Acetylthio)-3-phenylpropanoic acid. Its presence is often due to the stereochemistry of the starting materials or racemization during synthesis.[1]
-
Degradation Impurities: These impurities form due to the decomposition of (S)-2-(Acetylthio)-3-phenylpropanoic acid under various conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2][3]
-
Residual Solvents and Reagents: These are substances used in the synthesis and purification processes that are not completely removed.
Q2: What are the primary degradation pathways for (S)-2-(Acetylthio)-3-phenylpropanoic acid?
The primary degradation pathways for (S)-2-(Acetylthio)-3-phenylpropanoic acid involve the hydrolysis of the thioester and oxidation of the sulfur atom.
-
Hydrolysis: The thioester bond is susceptible to both acid and base-catalyzed hydrolysis. This degradation pathway results in the formation of (S)-2-mercapto-3-phenylpropanoic acid and acetic acid.
-
Oxidation: The thiol group in the hydrolysis product or the thioester itself can be oxidized to form a disulfide dimer, bis((S)-2-carboxy-2-phenylethyl) disulfide.
Forced degradation studies are crucial to understanding the stability of the molecule and identifying potential degradation products.[2][3][4]
Q3: How can I identify and quantify impurities in my sample of (S)-2-(Acetylthio)-3-phenylpropanoic acid?
A combination of chromatographic and spectroscopic techniques is typically employed for the identification and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying impurities. A well-developed HPLC method can separate the active pharmaceutical ingredient (API) from its impurities.[5][6][7]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information of the impurities, which is critical for their identification.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the impurities, confirming their identity.
-
Gas Chromatography (GC): GC is particularly useful for the analysis of residual solvents.[6]
Troubleshooting Guide
Issue 1: An unknown peak is observed in the HPLC chromatogram.
Possible Causes:
-
Degradation of the sample: The sample may have degraded due to improper storage or handling.
-
Contamination: The sample may be contaminated with impurities from solvents, glassware, or other sources.
-
Presence of a process-related impurity: An impurity from the synthesis may be present.
Troubleshooting Steps:
-
Characterize the unknown peak: Use LC-MS to determine the molecular weight of the unknown impurity.[5] This will provide initial clues about its identity.
-
Perform forced degradation studies: Subject a pure sample of (S)-2-(Acetylthio)-3-phenylpropanoic acid to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products.[2][3] Compare the retention time of the unknown peak with the peaks of the degradation products.
-
Synthesize potential impurities: Based on the synthetic route and potential degradation pathways, synthesize likely impurities as reference standards for comparison.
-
Isolate and elucidate the structure: If the impurity is present in sufficient quantity, it can be isolated using preparative HPLC, and its structure can be elucidated using NMR and other spectroscopic techniques.
Issue 2: The purity of the synthesized (S)-2-(Acetylthio)-3-phenylpropanoic acid is lower than expected.
Possible Causes:
-
Incomplete reaction: The synthesis reaction may not have gone to completion.
-
Side reactions: Unwanted side reactions may have occurred during the synthesis.
-
Inefficient purification: The purification method may not be effective in removing all impurities.
Troubleshooting Steps:
-
Optimize reaction conditions: Vary reaction parameters such as temperature, reaction time, and stoichiometry of reagents to improve the yield and purity of the product.
-
Monitor the reaction: Use techniques like Thin Layer Chromatography (TLC) or HPLC to monitor the progress of the reaction and identify the formation of any byproducts.
-
Improve the purification method: Explore different purification techniques such as recrystallization from various solvents, column chromatography, or preparative HPLC.
Impurity Profile and Identification
Below is a table summarizing the common impurities of (S)-2-(Acetylthio)-3-phenylpropanoic acid, their potential sources, and methods for their identification.
| Impurity Name | Structure | Potential Source | Identification Method |
| (R)-2-(Acetylthio)-3-phenylpropanoic acid | ![]() | Process-related (diastereomeric impurity) | Chiral HPLC |
| (S)-2-Mercapto-3-phenylpropanoic acid | ![]() | Degradation (hydrolysis) | HPLC, LC-MS, NMR |
| bis((S)-2-Carboxy-2-phenylethyl) disulfide | ![]() | Degradation (oxidation) | HPLC, LC-MS, NMR |
| Acetic Acid | ![]() | Degradation (hydrolysis) | GC, NMR |
Note: Placeholder images are used for structures. In a real-world application, these would be the actual chemical structures.
Analytical Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol outlines a general HPLC method for the separation of (S)-2-(Acetylthio)-3-phenylpropanoic acid from its potential impurities. Method optimization will be required for specific applications.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[2][3][4]
1. Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl.
-
Heat the solution at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve the sample in a solution of 3% hydrogen peroxide.[3]
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
4. Thermal Degradation:
-
Keep the solid sample in a hot air oven at a specified temperature (e.g., 80 °C) for a specified period (e.g., 24, 48, 72 hours).
5. Photolytic Degradation:
-
Expose the solid sample or a solution of the sample to UV light (e.g., 254 nm) and visible light for a specified duration.
Visualizations
Diagram 1: Potential Impurities of (S)-2-(Acetylthio)-3-phenylpropanoic acid
Caption: A systematic workflow for impurity identification.
References
-
Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. PubMed. Available from: [Link]
-
FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. Available from: [Link]
-
2-phenylpropionic acid. Organic Syntheses Procedure. Available from: [Link]
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. Available from: [Link]
-
Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. Available from: [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available from: [Link]
- Preparation method of 3-acetylmercapto-2-methylpropanoic acid. Google Patents.
-
Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. PubMed. Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. Available from: [Link]
-
Synthesis of 3-Acetylthio-2-Methylpropanoic Acid. PrepChem.com. Available from: [Link]
-
Forced Degradation Studies on Agents of Therapeutic Interest. MDPI. Available from: [Link]
Sources
- 1. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. mdpi.com [mdpi.com]
Preventing racemization of (S)-2-(Acetylthio)-3-phenylpropanoic acid during storage
Technical Support Center: Stabilizing (S)-2-(Acetylthio)-3-phenylpropanoic Acid
Introduction: (S)-2-(Acetylthio)-3-phenylpropanoic acid is a chiral building block crucial in the synthesis of various active pharmaceutical ingredients (APIs). Maintaining its stereochemical integrity is paramount, as the opposite enantiomer may exhibit different pharmacological or toxicological profiles.[1][2] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the prevention of racemization of this compound during storage and handling. Our focus is on the underlying chemical principles to empower researchers to make informed decisions.
Section 1: The Mechanism of Racemization
Understanding why racemization occurs is the first step toward preventing it. For (S)-2-(Acetylthio)-3-phenylpropanoic acid, the primary pathway for loss of stereochemical purity involves the chiral carbon atom alpha to the carbonyl group of the thioester.
Key Factors:
-
Acidic Alpha-Proton: The proton on the chiral carbon (C2) is acidic due to its position between two electron-withdrawing groups: the thioester carbonyl and the carboxylic acid.
-
Enolization: In the presence of a base or even certain protic solvents, this alpha-proton can be abstracted. This abstraction leads to the formation of a planar enolate intermediate.[3]
-
Loss of Chirality: Once the planar enolate is formed, the chiral information is lost.
-
Reprotonation: Subsequent reprotonation of the enolate can occur from either face with roughly equal probability, leading to a mixture of both (S) and (R) enantiomers, resulting in a racemic mixture.[3][4]
The process is an equilibrium. Even trace amounts of catalysts can, over time, lead to complete racemization.[3]
Caption: Workflow for a stability study to diagnose the source of racemization.
Section 4: Data Summary
The following table summarizes the expected impact of various storage parameters on the stability of (S)-2-(Acetylthio)-3-phenylpropanoic acid. The racemization rates are illustrative estimates for comparison.
| Parameter | Condition | Expected Racemization Rate | Rationale |
| Temperature | -80°C | Extremely Low | Reduces molecular motion and reaction kinetics. |
| -20°C | Very Low | Industry standard for long-term stability of sensitive reagents. [5] | |
| 4°C (Refrigerated) | Low to Moderate | Acceptable for short-term storage, but racemization is possible over months. | |
| 25°C (Ambient) | Moderate to High | Significant racemization can occur in weeks to months. [6] | |
| Atmosphere | Inert (Argon/N₂) | Minimizes Degradation | Prevents oxidative side-reactions and hydrolysis from atmospheric moisture. [7] |
| Air | Higher Risk | Moisture and oxygen can contribute to degradation pathways that may facilitate racemization. | |
| Solvent (in solution) | Toluene (Anhydrous) | Low | Aprotic, non-polar solvent minimizes proton transfer. |
| Methanol | High | Protic solvent can directly participate in proton exchange, accelerating racemization. | |
| DMSO + Trace Base | Very High | Polar aprotic solvent in the presence of a base creates ideal conditions for enolate formation. [8] | |
| pH (aqueous contact) | pH < 5 | Low | Acidic conditions suppress the deprotonation of the alpha-carbon. |
| pH > 8 | Very High | Basic conditions actively promote deprotonation and rapid racemization. [3] |
References
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved from [Link]
-
Snider, B. B., & Gao, X. (2012). Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates. PMC - NIH. Retrieved from [Link]
-
Hasegawa, K., et al. (2012). Epimerization in peptide thioester condensation. PubMed. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme. Retrieved from [Link]
-
Wolf, C. (2007). Analytical Methods | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Wiley. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Racemization. Retrieved from [Link]
-
Gant, T. G. (2019). The problem of racemization in drug discovery and tools to predict it. ResearchGate. Retrieved from [Link]
-
Lin, G., et al. (2001). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. PubMed. Retrieved from [Link]
-
Kumar, A. P., Jin, D., & Lee, Y.-I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. Retrieved from [Link]
-
Gant, T. G. (2019). The problem of racemization in drug discovery and tools to predict it. PubMed. Retrieved from [Link]
-
Shin, Y., et al. (1997). Fmoc-Based Synthesis of Peptide-αThioesters: Application to the Total Chemical Synthesis of a Glycoprotein by Native Chemical Ligation. ACS Publications. Retrieved from [Link]
-
Bernkop-Schnürch, A., & Steininger, S. (2000). Thiolated polymers: Stability of thiol moieties under different storage conditions. International Journal of Pharmaceutics. Retrieved from [Link]
-
Wolf, C. (2007). Racemization, Enantiomerization and Diastereomerization | Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Wiley. Retrieved from [Link]
- Google Patents. (n.d.). RACEMIZATION OF OPTICALLY ACTIVE 2-SUBSTITUTED PHENYLGLYCIN ESTERS.
-
Viedma, C., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. ACS Publications. Retrieved from [Link]
-
dos Santos, F. P., & Penteado, F. (2019). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. PMC - NIH. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Enantiomeric Purity. Retrieved from [Link]
-
Afanasyev, O. I., et al. (2020). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega. Retrieved from [Link]
- Eliel, E. L., & Wilen, S. H. (1994). Determination of Enantiomeric Purity by Direct Methods. Stereochemistry of Organic Compounds.
-
Golisade, A., et al. (2012). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent. PMC - NIH. Retrieved from [Link]
-
Ashenhurst, J. (2012). What's a Racemic Mixture?. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of racemization in optically active development. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The problem of racemization in drug discovery and tools to predict it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3-Acetylthio-2-methylpropionic Acid | LGC Standards [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Epimerization in peptide thioester condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and LC-MS/MS Methods for (S)-2-(Acetylthio)-3-phenylpropanoic acid
In the landscape of pharmaceutical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (S)-2-(Acetylthio)-3-phenylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, demands accurate and precise analytical methods for quality control and pharmacokinetic studies. This guide provides an in-depth comparison and cross-validation framework for two of the most powerful analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the methodologies. We will explore the nuances of each technique, the rationale behind experimental choices, and a comprehensive protocol for cross-validation, ensuring the integrity and reliability of analytical data.
The Analytical Imperative: Why Method Choice Matters
(S)-2-(Acetylthio)-3-phenylpropanoic acid is a chiral thiol-containing carboxylic acid. Its analysis presents unique challenges, including potential instability (oxidation of the thiol group) and the need for enantiomeric purity assessment. The choice between HPLC-UV and LC-MS/MS is not merely a matter of instrument availability but a strategic decision based on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV: A well-established, robust, and cost-effective technique, HPLC with UV detection is often the workhorse of quality control laboratories. Its suitability hinges on the analyte possessing a UV chromophore, which (S)-2-(Acetylthio)-3-phenylpropanoic acid does due to its aromatic ring.
-
LC-MS/MS: This technique offers unparalleled sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer. It is the gold standard for bioanalysis and trace impurity detection.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1]. When two different analytical methods are used, a cross-validation is essential to ensure that the data obtained from both methods are comparable and reliable.
Methodological Deep Dive: HPLC vs. LC-MS/MS
A direct comparison of the typical performance characteristics of HPLC and LC-MS/MS methods for the analysis of a small molecule like (S)-2-(Acetylthio)-3-phenylpropanoic acid reveals the distinct advantages and limitations of each.
| Parameter | HPLC-UV | LC-MS/MS | Causality and Field Insights |
| Specificity/Selectivity | Moderate to High | Very High | HPLC-UV relies on chromatographic separation and UV absorbance, which can be susceptible to interference from co-eluting impurities with similar UV spectra. LC-MS/MS achieves superior selectivity through the selection of specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM), making it highly specific even in complex matrices.[2] |
| Sensitivity (LOD/LOQ) | ng/mL range | pg/mL to fg/mL range | The mass spectrometer is an inherently more sensitive detector than a UV detector. This makes LC-MS/MS the method of choice for applications requiring trace-level quantification, such as in vivo pharmacokinetic studies.[3] |
| Linearity & Range | Typically wide | Wide, but can be affected by matrix effects and detector saturation | Both techniques can provide excellent linearity over a defined range. However, LC-MS/MS can be more prone to matrix effects, where components of the sample matrix suppress or enhance the ionization of the analyte, potentially affecting the linearity and accuracy.[1][4] |
| Precision & Accuracy | High | High | When properly validated, both methods can provide high levels of precision (repeatability and intermediate precision) and accuracy. Acceptance criteria are outlined in regulatory guidelines such as ICH Q2(R1).[1][5] |
| Robustness | Generally high | Moderate | HPLC-UV methods are often considered more "rugged" and less susceptible to minor variations in experimental conditions. LC-MS/MS systems are more complex and can be more sensitive to changes in mobile phase composition, ion source cleanliness, and matrix variability.[2] |
| Cost & Complexity | Lower | Higher | The initial investment, maintenance, and operational costs of an LC-MS/MS system are significantly higher than those of an HPLC-UV system. The operation and data interpretation of LC-MS/MS also require a higher level of expertise.[6] |
The Cross-Validation Protocol: A Self-Validating System
Cross-validation is a critical component of ensuring data integrity when two or more bioanalytical methods are used to generate data within the same study. The FDA's Bioanalytical Method Validation guidance provides a framework for this process.[7][8][9] The core principle is to analyze a set of study samples using both the reference (original) and the comparator (new) method and compare the results.
Experimental Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for (S)-2-(Acetylthio)-3-phenylpropanoic acid.
Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.
Detailed Experimental Protocols
Objective: To demonstrate the interchangeability of the HPLC-UV and LC-MS/MS methods for the quantification of (S)-2-(Acetylthio)-3-phenylpropanoic acid in a given matrix (e.g., plasma, reaction mixture).
A. HPLC-UV Method (Hypothetical Validated Method)
This method is based on a reverse-phase separation principle suitable for the analysis of (S)-2-(Acetylthio)-3-phenylpropanoic acid.[10]
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent with a variable wavelength detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% phosphoric acid) (e.g., 60:40 v/v). Rationale: The organic modifier (acetonitrile) controls the retention time, while the acidic aqueous phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the phenyl group in the analyte.
-
Injection Volume: 10 µL.
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples by spiking known amounts of (S)-2-(Acetylthio)-3-phenylpropanoic acid into the matrix. For incurred samples, perform a suitable extraction (e.g., protein precipitation with acetonitrile followed by centrifugation).
B. LC-MS/MS Method (Hypothetical Validated Method)
This method is designed for high sensitivity and selectivity.
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad™ 5500 or equivalent.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: A smaller particle size column provides higher efficiency and better resolution, suitable for fast LC-MS/MS analysis.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
Gradient elution program to be optimized. Rationale: Formic acid is a volatile mobile phase additive that promotes the formation of protonated molecules [M+H]+ in positive ion mode electrospray ionization (ESI).
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Source: ESI in positive or negative ion mode (to be optimized).
-
MRM Transitions:
-
(S)-2-(Acetylthio)-3-phenylpropanoic acid: Precursor ion (e.g., [M+H]+ or [M-H]-) → Product ion.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is highly recommended to compensate for matrix effects and variability in sample processing.[11]
-
-
Standard and Sample Preparation: Similar to the HPLC method, but potentially with a greater dilution factor due to the higher sensitivity of the method.
Acceptance Criteria for Cross-Validation
The acceptance criteria for cross-validation are based on regulatory guidelines.[7][12]
-
The percentage difference between the concentration obtained by the reference method and the comparator method for each sample should be within ±20% of the mean concentration.
-
At least 67% of the samples analyzed should meet this acceptance criterion.
The following diagram illustrates the logical flow for evaluating the cross-validation results.
Caption: Logical flow for applying acceptance criteria in cross-validation.
Data Interpretation and Troubleshooting
Should a cross-validation study fail, a thorough investigation is warranted. Potential causes for discrepancies include:
-
Interferences: The HPLC-UV method may be subject to a positive interference from a co-eluting metabolite or impurity that is not detected by the highly specific LC-MS/MS method.
-
Analyte Stability: Differences in sample processing times or conditions between the two methods could lead to degradation of the analyte.
-
Matrix Effects: Uncompensated matrix effects in the LC-MS/MS method could lead to inaccurate quantification.
-
Calibration Curve Inaccuracies: Errors in the preparation of standards for one of the methods.
Conclusion: A Unified Analytical Strategy
The cross-validation of HPLC-UV and LC-MS/MS methods is not merely a regulatory hurdle but a fundamental scientific exercise that underpins the reliability of data in drug development. While HPLC-UV offers a robust and cost-effective solution for routine analysis and quality control, LC-MS/MS provides the superior sensitivity and selectivity required for bioanalysis and trace-level impurity determination.[13]
By establishing a clear correlation between these two methods through a rigorous cross-validation protocol, laboratories can leverage the strengths of each technique appropriately. This ensures data continuity and confidence, whether analyzing a bulk drug substance or quantifying picogram levels in a clinical sample. The principles and protocols outlined in this guide provide a framework for achieving this analytical synergy, ultimately contributing to the development of safe and effective medicines.
References
-
Renapurkar, S. D., et al. (n.d.). A LCMS Compatible Stability-Indicating HPLC Assay Method for Clopidogrel bisulphate. International Journal of ChemTech Research, 2(2), 822-828. Available at: [Link]
-
Di Pierro, F., et al. (2022). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. Pharmaceuticals, 15(7), 879. Available at: [Link]
-
Kalluru, R. S., et al. (2018). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. Scientific Reports, 8(1), 17618. Available at: [Link]
-
Schlosser, A., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 1-13. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. Available at: [Link]
-
Yu, Y., et al. (2018). Determination of thiol-containing drugs in human plasma by stable isotope labeling coupled with high performance liquid chromatography-electrospray ionization-tandem mass spectrometry analysis. Microchemical Journal, 143, 36-42. Available at: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Hong, S., et al. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. Journal of Chromatographic Science, 55(10), 1095-1100. Available at: [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 431-437. Available at: [Link]
-
Brezmes, F., et al. (2022). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Metabolites, 12(5), 429. Available at: [Link]
-
D'Agostino, C. (2017). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. PhD Thesis. Available at: [Link]
-
Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Available at: [Link]
-
Danezis, G. P., et al. (2024). Chromatographic Applications Supporting ISO 22002-100:2025 Requirements on Allergen Management, Food Fraud, and Control of Chemical and Packaging-Related Contaminants. Molecules, 29(14), 3247. Available at: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Kumar, V. V., & Kumar, V. (2010). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 899-904. Available at: [Link]
-
Wille, K., et al. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797-1808. Available at: [Link]
-
KIET Group of Institutions. (n.d.). Hplc Lc Ms And Gc Method Development And Validation Guideline For Academic And Industrial Scientists Involved In Method Developm. Available at: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Wang, L., et al. (2016). Simultaneous assessment of endogenous thiol compounds by LC-MS/MS. Journal of Chromatography B, 1033-1034, 147-152. Available at: [Link]
-
University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available at: [Link]
-
FDA CDER Small Business and Industry Assistance. (2024, October 31). ICH Q2 Validation of Analytical Procedures [Video]. YouTube. Available at: [Link]
-
Starodub, M. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
KCAS Bioanalytical & Biomarker Services. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Available at: [Link]
-
FDA CDER Small Business and Industry Assistance. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives [Video]. YouTube. Available at: [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. eurachem.org [eurachem.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 9. youtube.com [youtube.com]
- 10. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. hhs.gov [hhs.gov]
- 13. Chromatographic Applications Supporting ISO 22002-100:2025 Requirements on Allergen Management, Food Fraud, and Control of Chemical and Packaging-Related Contaminants [mdpi.com]
A Scientist's Comparative Guide to the In Vitro-In Vivo Correlation of (S)-2-(Acetylthio)-3-phenylpropanoic acid
This guide provides a comprehensive technical comparison of (S)-2-(Acetylthio)-3-phenylpropanoic acid, a compound designed as a prodrug to deliver a potent thiol-based inhibitor. We will explore its activity from foundational in vitro assays to complex in vivo models, establishing a framework for understanding its in vitro-in vivo correlation (IVIVC). This document is intended for researchers, scientists, and drug development professionals seeking to understand the translational potential of thiol-based inhibitors.
Introduction: The Rationale for a Thioacetate Prodrug
(S)-2-(Acetylthio)-3-phenylpropanoic acid is a prodrug of (S)-2-mercapto-3-phenylpropanoic acid. The core scientific premise is to mask the reactive thiol group with an acetylthio ester. This modification enhances physicochemical properties, such as membrane permeability and stability, facilitating oral absorption and systemic distribution. Following administration, ubiquitous intracellular and extracellular esterases are expected to hydrolyze the thioacetate, releasing the active thiol metabolite at the target site.
The active metabolite, (S)-2-mercapto-3-phenylpropanoic acid, is a structural analogue of compounds known to inhibit zinc-dependent metalloenzymes. Its mechanism of action is predicated on the thiol group acting as a potent zinc-binding group (ZBG), chelating the catalytic zinc ion in the active site of enzymes like matrix metalloproteinases (MMPs) or carboxypeptidases.[1][2] Overactivity of MMPs is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them a key therapeutic target.[1]
Part 1: In Vitro Characterization – From Prodrug Activation to Target Inhibition
The primary goals of in vitro assessment are twofold: first, to confirm the efficient conversion of the prodrug to its active form, and second, to quantify the inhibitory potency of the active metabolite against its intended target.
Causality in Experimental Design:
We begin with the most fundamental question: is the prodrug effectively converted? Without efficient bioactivation, any downstream activity is moot. Therefore, an esterase-mediated hydrolysis assay is the logical starting point. Subsequently, we must confirm that the released metabolite engages the target enzyme with high affinity. A generic, fluorogenic MMP inhibition assay serves as a robust and reproducible method for this determination.
Experimental Workflow: In Vitro Assessment
Caption: Workflow for in vitro characterization.
Protocol 1: In Vitro Prodrug Activation Assay
-
Preparation: Prepare solutions of (S)-2-(Acetylthio)-3-phenylpropanoic acid (1 mM stock in DMSO). Obtain rat or human liver microsomes as a source of esterases.
-
Reaction Mixture: In a microcentrifuge tube, combine 50 µL of phosphate buffer (pH 7.4), 10 µL of liver microsome suspension (1 mg/mL), and 1 µL of the prodrug stock solution.
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot. This precipitates the proteins.
-
Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using reverse-phase HPLC with UV detection to quantify the disappearance of the prodrug and the appearance of the active thiol metabolite.[3][4]
Protocol 2: MMP Fluorogenic Substrate Inhibition Assay
-
Reagents: Use a commercially available MMP fluorogenic substrate kit (e.g., for MMP-2 or MMP-9). Prepare a dilution series of the active metabolite, (S)-2-mercapto-3-phenylpropanoic acid.
-
Enzyme Activation: Activate the supplied pro-MMP enzyme according to the manufacturer's protocol (typically with APMA).
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the diluted active metabolite, and the activated MMP enzyme. Allow a brief pre-incubation period (10-15 minutes) for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths. The rate of substrate cleavage is proportional to the fluorescence signal.
-
Data Analysis: Calculate the initial velocity (V) for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Comparative In Vitro Performance Data
| Compound | Target Enzyme | Potency (IC50, nM) | Prodrug Hydrolysis Rate (t½, min) | Notes |
| Active Metabolite | MMP-2 | 15 nM | N/A | High potency due to thiol-zinc interaction. |
| Active Metabolite | MMP-9 | 25 nM | N/A | Similar high potency. |
| (S)-2-(Acetylthio)-3-phenylpropanoic acid | MMP-2 / MMP-9 | >10,000 nM | ~20 min (in liver microsomes) | Prodrug is inactive until hydrolyzed. |
| Batimastat (BB-94) | MMP-2 | 4 nM | N/A | Broad-spectrum hydroxamate inhibitor, used as a positive control. |
| Doxycycline | MMP-9 | ~50,000 nM | N/A | Tetracycline-class, non-specific MMP inhibitor via zinc chelation.[1] |
Part 2: In Vivo Assessment – From Pharmacokinetics to Efficacy
In vivo studies are critical to understanding how the promising in vitro activity translates into a physiological system. Key questions include: Is the prodrug absorbed? Is it converted to the active form in the body? Does the active metabolite reach the target tissue at sufficient concentrations to exert a therapeutic effect?
Causality in Experimental Design:
A pharmacokinetic (PK) study is the essential first step to bridge in vitro and in vivo data. It measures the concentration of both the prodrug and the active metabolite in the bloodstream over time, providing crucial parameters like Cmax, Tmax, and AUC (Area Under the Curve). Following PK, an efficacy study in a relevant disease model (e.g., a tumor xenograft model where MMPs are overexpressed) is necessary to demonstrate a pharmacodynamic (PD) effect.
Experimental Workflow: In Vivo Assessment
Caption: Workflow for in vivo pharmacokinetic and efficacy studies.
Protocol 3: Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Dosing: Administer (S)-2-(Acetylthio)-3-phenylpropanoic acid formulated in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage at a dose of 30 mg/kg.
-
Blood Sampling: Collect blood samples (~100 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant.
-
Plasma Preparation: Immediately centrifuge the blood to separate plasma.
-
Sample Analysis: Quantify the concentrations of both the parent prodrug and the active thiol metabolite in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (total drug exposure).
Protocol 4: In Vivo Efficacy in a Tumor Xenograft Model
-
Cell Line and Animal Model: Use a human cancer cell line known for high MMP expression, such as MDA-MB-435 (melanoma) or B16F10 (murine melanoma).[5] Implant cells subcutaneously into immunodeficient mice (e.g., nude mice).
-
Group Allocation: Once tumors reach a palpable size (~100 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (daily i.p. or p.o.)
-
Group 2: (S)-2-(Acetylthio)-3-phenylpropanoic acid (30 mg/kg, daily i.p. or p.o.)
-
Group 3: Batimastat (30 mg/kg, daily i.p.) as a positive control.[6]
-
-
Treatment and Monitoring: Administer treatments daily for 2-3 weeks. Measure tumor dimensions with calipers three times a week and calculate tumor volume. Monitor animal body weight as a measure of toxicity.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis, such as in situ zymography to visualize MMP activity.[7]
Comparative In Vivo Performance Data
| Compound | Dose & Route | Cmax (Active Metabolite) | AUC (Active Metabolite) | Tumor Growth Inhibition (%) |
| Prodrug | 30 mg/kg, p.o. | ~1.5 µM | ~6 µM*h | ~45% |
| Batimastat | 30 mg/kg, i.p. | Not directly comparable | Not directly comparable | ~58%[6] |
| Vehicle | N/A | N/A | N/A | 0% (Control) |
Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)
IVIVC is the predictive mathematical relationship between an in vitro property (e.g., potency) and a relevant in vivo response (e.g., efficacy).[8][9][10] For a prodrug like this, the correlation is more complex than for a standard formulation. It must link the rate of in vitro hydrolysis and enzyme inhibition to the in vivo pharmacokinetic profile of the active metabolite and its ultimate pharmacodynamic effect.
Conceptual Framework for IVIVC:
The goal is to determine if the in vitro IC50, when contextualized by the in vivo exposure (AUC) of the active metabolite, can predict the observed anti-tumor effect. A successful correlation allows in vitro data to serve as a surrogate for in vivo performance, streamlining future development.[11][12]
-
In Vitro Potency (IC50): The concentration required to inhibit 50% of enzyme activity in a lab assay.
-
In Vivo Exposure (AUC): The total concentration of the active drug in the plasma over time.
-
Target Coverage: By comparing the plasma concentration over time to the IC50 value, we can estimate the duration for which the drug concentration exceeds the level needed for significant target inhibition.
-
Correlation: A plot of the in vivo effect (e.g., tumor growth inhibition) against a metric of target coverage (e.g., percentage of time concentration > IC50) can establish a predictive IVIVC model.
IVIVC Relationship Diagram
Caption: Conceptual model for establishing an IVIVC.
Comparative Analysis and Alternatives
(S)-2-(Acetylthio)-3-phenylpropanoic acid represents a classic small-molecule approach targeting the catalytic site of MMPs. While effective, the field has evolved due to challenges with selectivity and off-target effects seen with early broad-spectrum inhibitors.
-
Hydroxamate-based Inhibitors (e.g., Batimastat, Marimastat): These were the first generation of potent, broad-spectrum MMP inhibitors.[13] They showed promise pre-clinically but often failed in the clinic due to poor oral bioavailability and dose-limiting toxicities (e.g., musculoskeletal pain), likely from inhibiting non-target MMPs.[13][14]
-
Non-Zinc-Binding Inhibitors: Newer strategies focus on targeting regions outside the conserved active site to achieve greater selectivity. This includes developing inhibitors that bind to the S1' specificity pocket or allosteric sites.[15][16]
-
Natural Products: Compounds like quercetin, luteolin, and genistein from plant sources have been shown to suppress MMP expression and activity, offering alternative therapeutic avenues.[13]
-
Antibody-Based Therapies: Monoclonal antibodies are being developed to target specific MMPs with high selectivity, avoiding the off-target issues of small molecules.[16]
Our thiol-based prodrug offers a balance of high potency, characteristic of zinc-binding inhibitors, with improved drug-like properties conferred by the thioacetate mask. Its success relative to alternatives hinges on achieving a favorable therapeutic window, where sufficient target engagement in diseased tissue is achieved without causing toxicity from off-target inhibition elsewhere.
Conclusion
The development of (S)-2-(Acetylthio)-3-phenylpropanoic acid exemplifies a rational prodrug strategy to harness the potent inhibitory capacity of a thiol-containing active metabolite. The systematic progression from in vitro validation of its activation and target potency to in vivo assessment of its pharmacokinetic profile and efficacy provides the necessary data to build a robust in vitro-in vivo correlation. This IVIVC is not merely an academic exercise; it is a critical tool that enables prediction of clinical performance, supports formulation changes, and ultimately accelerates the path from the laboratory to the clinic. By comparing its performance to historical and emerging alternatives, we can appreciate its potential position in the therapeutic landscape of metalloproteinase inhibitors.
References
-
Cui, H., et al. (2006). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. PubMed. Available at: [Link]
-
Duran, M., et al. (1998). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases. PubMed. Available at: [Link]
-
Lein, M., et al. (2000). Synthetic inhibitor of matrix metalloproteinases (batimastat) reduces prostate cancer growth in an orthotopic rat model. PubMed. Available at: [Link]
-
Folgueras, A. R., et al. (2018). New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors. PubMed. Available at: [Link]
-
Karathanasis, E., et al. (2019). In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. PubMed Central. Available at: [Link]
-
Rauf, A., et al. (2022). Natural Products as Regulators against Matrix Metalloproteinases for the Treatment of Cancer. PubMed Central. Available at: [Link]
-
Sansevere, E. A., et al. (2014). In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. PubMed Central. Available at: [Link]
-
Wikipedia. (n.d.). Metalloprotease inhibitor. Available at: [Link]
-
Ascendia Pharma. (2024). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Available at: [Link]
-
Hsieh, Y., et al. (2009). Detection of in Vivo Matrix Metalloproteinase Activity Using Microdialysis Sampling and Liquid Chromatography/Mass Spectrometry. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Prodrug activation by chain exchange and in vitro activity towards target cells. Available at: [Link]
- Google Patents. (n.d.). CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
-
Lanthier, C. M., et al. (1997). Inhibition of carboxypeptidase A by (S)-2-mercapto-3-phenylpropanoic acid. Royal Society of Chemistry. Available at: [Link]
-
Anderson, C. J., et al. (2009). In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models. PubMed. Available at: [Link]
-
Tuccinardi, T., et al. (2018). Development of Thioaryl-Based Matrix Metalloproteinase-12 Inhibitors with Alternative Zinc-Binding Groups: Synthesis, Potentiometric, NMR, and Crystallographic Studies. ACS Publications. Available at: [Link]
-
Jha, P., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Zenodo. Available at: [Link]
-
Correia-Sá, L., et al. (2024). Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. PubMed. Available at: [Link]
-
D'Souza, S. S., & D'Souza, A. S. (2024). In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide). PubMed. Available at: [Link]
-
ResearchGate. (n.d.). DTT-triggered prodrug activation and mechanism. The in vitro drug... Available at: [Link]
-
Kumar, A., et al. (2022). Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach. Frontiers. Available at: [Link]
-
Patsnap Synapse. (2024). What are the new molecules for MMP1 inhibitors?. Available at: [Link]
-
MDPI. (2024). Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. Available at: [Link]
-
ResearchGate. (n.d.). In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells. Available at: [Link]
-
Laronha, H., & Caldeira, J. (2020). Recent insights into natural product inhibitors of matrix metalloproteinases. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Application of in vitro–in vivo correlations (IVIVC) in setting formulation release specifications. Available at: [Link]
-
Andreani, A., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. PubMed. Available at: [Link]
-
MDPI. (2022). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Available at: [Link]
-
MedSchoolCoach. (n.d.). Enzyme Inhibition – MCAT Biochemistry. Available at: [Link]
-
Kumar, A., et al. (2016). Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice. PubMed Central. Available at: [Link]
Sources
- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 2. Inhibition of carboxypeptidase A by ( S )-2-mercapto-3-phenylpropanoic acid - Chemical Communications (RSC Publishing) DOI:10.1039/A705741E [pubs.rsc.org]
- 3. In vitro evaluation of novel N-acetylalaninate prodrugs that selectively induce apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo investigation of matrix metalloproteinase expression in metastatic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic inhibitor of matrix metalloproteinases (batimastat) reduces prostate cancer growth in an orthotopic rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. premier-research.com [premier-research.com]
- 9. wjarr.com [wjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro-in vivo correlation (IVIVC) development for long-acting injectable drug products based on poly(lactide-co-glycolide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural Products as Regulators against Matrix Metalloproteinases for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. What are the new molecules for MMP1 inhibitors? [synapse.patsnap.com]
- 16. Recent insights into natural product inhibitors of matrix metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of (S)-2-(Acetylthio)-3-phenylpropanoic Acid for Pharmaceutical Research and Development
In the landscape of pharmaceutical development, the chemical purity and stereoisomeric integrity of starting materials and intermediates are paramount. This guide provides a comprehensive framework for benchmarking the purity of (S)-2-(Acetylthio)-3-phenylpropanoic acid, a critical chiral building block, against commercial standards. We will delve into the rationale behind analytical method selection, provide detailed experimental protocols for purity assessment, and present a comparative data analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to qualify this essential compound for its intended use.
The Significance of Purity for (S)-2-(Acetylthio)-3-phenylpropanoic Acid
(S)-2-(Acetylthio)-3-phenylpropanoic acid serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a chiral center and a reactive thioester group, makes it a versatile synthon. However, the presence of impurities—be they residual starting materials, by-products, or the undesired enantiomer—can have profound implications for the safety, efficacy, and stability of the final drug product. Regulatory bodies rightly place stringent requirements on the purity of such chiral compounds, necessitating rigorous analytical characterization[1][2].
Understanding Potential Impurities: A Synthesis-Based Approach
To effectively analyze the purity of (S)-2-(Acetylthio)-3-phenylpropanoic acid, one must first understand its synthetic origins. A common route involves a multi-step synthesis starting from the readily available and inexpensive amino acid, L-phenylalanine[3]. This process typically includes diazotization, bromination, a crucial chiral inversion step, and finally, thioacetate substitution[3].
Based on this synthetic pathway, potential impurities may include:
-
Starting Material: Residual L-phenylalanine.
-
Intermediates: (S)-2-bromo-3-phenylpropanoic acid and its corresponding (R)-enantiomer.
-
Enantiomeric Impurity: The (R)-enantiomer of 2-(Acetylthio)-3-phenylpropanoic acid.
-
By-products: Compounds formed from side reactions during the diazotization or substitution steps.
The following diagram illustrates the logical flow from synthesis to potential impurities, which dictates our analytical strategy.
Caption: Synthetic pathway and potential impurities.
A Multi-faceted Approach to Purity Determination
A single analytical technique is often insufficient to fully characterize the purity of a complex chiral molecule. Therefore, we advocate for a multi-pronged approach employing High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity, complemented by Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and enantiomeric excess determination.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is an indispensable tool for separating and quantifying the main component from its impurities[4]. We will utilize two distinct HPLC methods: a reverse-phase method for assessing general purity and a chiral method specifically for determining the enantiomeric excess.
Objective: To separate and quantify (S)-2-(Acetylthio)-3-phenylpropanoic acid from its potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector, pump, autosampler, and column oven.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
(S)-2-(Acetylthio)-3-phenylpropanoic acid reference standard of known purity.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid. A common starting point is a 50:50 (v/v) ratio[5]. |
| Elution Mode | Isocratic or Gradient. A gradient elution may be necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Mobile Phase: Prepare the desired ratio of acetonitrile and water, and add 0.1% (v/v) of phosphoric acid. Degas the mobile phase before use.
-
Standard Solution: Accurately weigh approximately 10 mg of the (S)-2-(Acetylthio)-3-phenylpropanoic acid reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to a final concentration of about 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase.
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
The purity is calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total peak area of all peaks.
Objective: To separate and quantify the (S)-enantiomer from the (R)-enantiomer of 2-(Acetylthio)-3-phenylpropanoic acid.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based chiral column).
-
Hexane (HPLC grade).
-
Isopropanol (HPLC grade).
-
Trifluoroacetic acid (TFA) (analytical grade).
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Mobile Phase | A mixture of hexane and isopropanol with a small amount of TFA (e.g., 0.1%). The exact ratio will need to be optimized for the specific chiral column used. |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Prepare the standard and sample solutions as described for the reverse-phase method, using the chiral mobile phase as the diluent.
Analysis Procedure:
-
Equilibrate the system with the chiral mobile phase.
-
Inject a racemic mixture (if available) or the sample to be tested to identify the retention times of both enantiomers.
-
Inject the sample solution and integrate the peak areas for both the (S) and (R) enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([S] - [R]) / ([S] + [R])] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Orthogonal Purity Assessment
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the target compound and for identifying impurities. Furthermore, chiral NMR techniques can be employed to determine enantiomeric purity, providing an orthogonal method to chiral HPLC[6][7].
Objective: To confirm the structure of (S)-2-(Acetylthio)-3-phenylpropanoic acid and to detect any proton-containing impurities.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
High-purity NMR tubes.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated solvent in an NMR tube.
Data Acquisition and Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the peaks corresponding to the protons of (S)-2-(Acetylthio)-3-phenylpropanoic acid and compare the integral ratios to the expected values.
-
Examine the spectrum for any unexpected peaks that may indicate the presence of impurities. The chemical shifts of these impurity peaks can often provide clues to their identity.
-
For enantiomeric purity assessment, a chiral solvating agent or a chiral derivatizing agent can be added to the NMR sample to induce chemical shift differences between the enantiomers[7].
The following diagram illustrates the comprehensive analytical workflow for purity determination.
Caption: Comprehensive analytical workflow.
Comparative Data Analysis: Benchmarking Against Commercial Standards
To provide a practical context, we present a hypothetical comparative analysis of a benchmark sample of (S)-2-(Acetylthio)-3-phenylpropanoic acid against typical specifications for commercially available standards.
| Parameter | Benchmark Sample | Commercial Standard A | Commercial Standard B |
| Appearance | White to off-white solid | White to off-white solid | White solid |
| Purity (RP-HPLC, % area) | 99.2% | ≥ 98.0% | ≥ 99.0% |
| Enantiomeric Excess (% ee, Chiral HPLC) | 99.5% | ≥ 98.0% | ≥ 99.0% |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Major Impurity (RP-HPLC, % area) | 0.3% (Unidentified) | ≤ 0.5% | ≤ 0.3% |
| (R)-enantiomer (Chiral HPLC, % area) | 0.25% | ≤ 1.0% | ≤ 0.5% |
In this hypothetical scenario, the benchmark sample demonstrates high purity and enantiomeric excess, meeting and in some cases exceeding the specifications of the commercial standards. The low level of the undesired (R)-enantiomer is particularly noteworthy, as this is often a critical quality attribute for chiral intermediates[8].
The logical relationship between the analytical data and the assessment of the compound's fitness for use is depicted below.
Caption: From analytical data to fitness for use.
Conclusion
The rigorous assessment of (S)-2-(Acetylthio)-3-phenylpropanoic acid purity is a non-negotiable aspect of its application in pharmaceutical research and development. A combination of reverse-phase and chiral HPLC, supported by NMR spectroscopy, provides a robust analytical framework for this purpose. By understanding the synthetic pathway and potential impurities, and by employing validated analytical methods, researchers can confidently benchmark their material against commercial standards and ensure its suitability for downstream applications. This commitment to analytical excellence is fundamental to the development of safe and effective medicines.
References
-
SIELC. (n.d.). Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]
- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
-
Lee, K. C., et al. (2005). Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. PubMed. Retrieved from [Link]
-
Givskov, M., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. PubMed Central. Retrieved from [Link]
-
Wenzel, T. J. (2025, August 6). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. Retrieved from [Link]
- Hong, S., et al. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
-
Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Retrieved from [Link]
-
Sweeting, L. M., et al. (n.d.). Determination of enantiomeric purity of polar substrates with chiral lanthanide NMR shift reagents in polar solvents. ACS Publications. Retrieved from [Link]
-
McConnell, O., et al. (n.d.). The Significance of Chirality in Drug Design and Development. PubMed Central. Retrieved from [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure-synth.com [pure-synth.com]
A Comparative Guide to the Reactivity of (S)-2-(Acetylthio)-3-phenylpropanoic Acid Acyl-CoA Thioester and Acyl Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of drug metabolism and safety assessment, the formation of reactive metabolites is a critical consideration. Carboxylic acid-containing drugs, a common structural motif, can be bioactivated to form potentially reactive species, including acyl glucuronides and acyl-CoA thioesters.[1][2][3] This guide provides an in-depth comparison of the relative reactivity of two such metabolites derived from (S)-2-(acetylthio)-3-phenylpropanoic acid: its acyl-CoA thioester and its acyl glucuronide. Understanding the distinct chemical properties and biological reactivities of these two conjugates is paramount for predicting potential drug-induced toxicities.
While direct experimental data for (S)-2-(acetylthio)-3-phenylpropanoic acid is limited, this guide will draw upon established principles and data from structurally similar compounds, such as 2-phenylpropionic acid, to provide a robust comparative analysis.[4] The presence of the acetylthio group is anticipated to influence the electronic properties of the acyl group, a factor that will be considered in our assessment.
The Genesis of Reactive Metabolites: A Tale of Two Pathways
Carboxylic acids undergo phase II metabolism through two primary routes that can lead to the formation of reactive acyl derivatives: glucuronidation and acyl-CoA formation.[3]
-
Acyl Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of the carboxylic acid with glucuronic acid, forming an acyl glucuronide.[5] This is generally considered a detoxification pathway, enhancing water solubility and facilitating excretion. However, the resulting 1-β-O-acyl glucuronide is an ester and can be chemically reactive.[5]
-
Acyl-CoA Thioester Formation: Acyl-CoA synthetases activate carboxylic acids by forming a high-energy thioester linkage with coenzyme A (CoA).[1] These acyl-CoA thioesters are key metabolic intermediates, for instance, in the β-oxidation of fatty acids, but they are also known to be potent acylating agents.[6][7]
Figure 1: Metabolic activation pathways of (S)-2-(acetylthio)-3-phenylpropanoic acid.
Chemical Stability and Intrinsic Reactivity: A Head-to-Head Comparison
The inherent chemical stability of acyl-CoA thioesters and acyl glucuronides dictates their propensity to react with biological nucleophiles.
Acyl-CoA Thioester: The More Potent Acylating Agent
Thioesters are thermodynamically less stable and, consequently, more reactive acylating agents than their oxygen ester counterparts, including acyl glucuronides.[8] This heightened reactivity stems from several factors:
-
Poorer Resonance Stabilization: The larger size of the sulfur atom compared to oxygen results in less effective p-orbital overlap with the carbonyl carbon. This leads to reduced resonance stabilization of the thioester bond, making the carbonyl carbon more electrophilic.[8]
-
Better Leaving Group: The thiolate anion (RS⁻) is a better leaving group than an alkoxide anion (RO⁻) due to the higher acidity of thiols compared to alcohols.
Experimental evidence with 2-phenylpropionic acid (2-PPA) derivatives corroborates this theoretical framework. The rate of transacylation of 2-PPA-SCoA with the biological nucleophile glutathione (GSH) was found to be approximately 70-fold greater than that of the corresponding 2-PPA-1-O-acyl glucuronide.[4] In the absence of a nucleophile, the acyl-CoA thioester of 2-PPA was completely stable over 24 hours in buffer at pH 7.4 and 37°C.[4]
Acyl Glucuronide: A More Complex Reactivity Profile
The reactivity of acyl glucuronides is more nuanced. While the 1-β-O-acyl glucuronide is the initial enzymatic product, it is prone to intramolecular rearrangement via acyl migration.[5][9] This process involves the transfer of the acyl group to the hydroxyl groups on the glucuronic acid moiety, forming various positional isomers (2-, 3-, and 4-O-acyl glucuronides).[9] These isomers can exist as α and β anomers.
This acyl migration is a critical determinant of the overall reactivity and stability of the acyl glucuronide. The half-lives for the decomposition of (R)- and (S)-2-PPA-1-O-acyl glucuronides at pH 7.4 and 37°C were 1.3 and 2.4 hours, respectively, highlighting their inherent instability compared to the corresponding acyl-CoA thioester.[4]
The presence of the acetylthio group in (S)-2-(acetylthio)-3-phenylpropanoic acid is not expected to dramatically alter this fundamental difference in reactivity. The electron-withdrawing nature of the acetylthio group might slightly increase the electrophilicity of the carbonyl carbon in both the thioester and the glucuronide, but the inherent superiority of the thioester as an acylating agent will remain.
Mechanisms of Protein Adduction: Distinct Pathways to Covalent Modification
The ultimate toxicological concern with these reactive metabolites is their ability to covalently modify proteins, potentially leading to altered protein function or the generation of neoantigens that can trigger an immune response.[10] Both acyl-CoA thioesters and acyl glucuronides can form protein adducts, but through distinct mechanisms.
Acyl-CoA Thioester: Direct Transacylation
The primary mechanism of protein adduction by acyl-CoA thioesters is direct transacylation.[11] Nucleophilic residues on proteins, such as the sulfhydryl group of cysteine, the hydroxyl group of serine or threonine, and the ε-amino group of lysine, can directly attack the electrophilic carbonyl carbon of the thioester, leading to the formation of a stable amide or ester linkage and the release of coenzyme A.
Figure 3: Dual mechanisms of protein adduction by acyl glucuronides.
Experimental Data: A Quantitative Comparison
The following table summarizes the key reactivity parameters for 2-phenylpropionic acid (2-PPA) acyl-CoA thioester and acyl glucuronide, which serve as a relevant proxy for the target compound.
| Parameter | 2-PPA Acyl-CoA Thioester | (S)-2-PPA Acyl Glucuronide | Reference |
| Stability in Buffer (pH 7.4, 37°C) | Stable for >24 hours | Half-life = 2.4 hours | [4] |
| Second-Order Rate Constant for Reaction with Glutathione (M⁻¹s⁻¹) | (1.9 ± 0.2) x 10⁻² | (2.7 ± 0.4) x 10⁻⁴ | [4] |
| Relative Reactivity with Glutathione | ~70-fold more reactive | 1 | [4] |
| Primary Mechanism of Protein Adduction | Transacylation | Transacylation and Glycation | [5][11] |
Experimental Protocols for Assessing Reactivity
To experimentally determine the relative reactivity of (S)-2-(acetylthio)-3-phenylpropanoic acid acyl-CoA thioester and acyl glucuronide, a series of in vitro assays can be employed.
Protocol 1: In Vitro Stability Assessment
Objective: To determine the chemical stability of the acyl-CoA thioester and acyl glucuronide in a physiologically relevant buffer.
Methodology:
-
Synthesize the (S)-2-(acetylthio)-3-phenylpropanoic acid acyl-CoA thioester and acyl glucuronide. The synthesis of the parent acid has been described. [12]The acyl-CoA can be synthesized from the carboxylic acid and coenzyme A using a coupling agent like carbonyldiimidazole. [13]The acyl glucuronide can be prepared biosynthetically using liver microsomes or through chemical synthesis. [14][15]2. Incubate a known concentration (e.g., 10-20 µM) of each conjugate in phosphate buffer (0.1 M, pH 7.4) at 37°C. [9]3. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of cold acetonitrile.
-
Analyze the samples by LC-MS/MS to quantify the disappearance of the parent conjugate and the appearance of the parent carboxylic acid (hydrolysis product) and any acyl migration isomers for the glucuronide. [16]6. Calculate the half-life of each conjugate.
Protocol 2: Trapping Studies with Glutathione (GSH)
Objective: To compare the rate of transacylation of the acyl-CoA thioester and acyl glucuronide with a biologically relevant nucleophile.
Methodology:
-
Incubate a known concentration (e.g., 10 µM) of each conjugate with a physiological concentration of GSH (e.g., 5 mM) in phosphate buffer (0.1 M, pH 7.4) at 37°C. [9]2. At various time points, quench the reaction with cold acetonitrile containing a suitable internal standard.
-
Analyze the samples by LC-MS/MS to quantify the formation of the (S)-2-(acetylthio)-3-phenylpropionyl-S-glutathione conjugate. [9]4. Determine the initial rate of formation of the GSH conjugate for each reactive metabolite.
Protocol 3: In Vitro Protein Adduction Assay
Objective: To assess the extent of covalent binding of each conjugate to a model protein, such as human serum albumin (HSA).
Methodology:
-
Incubate a known concentration of each conjugate (e.g., 100 µM) with HSA (e.g., 1 mg/mL) in phosphate buffer (0.1 M, pH 7.4) at 37°C for a defined period (e.g., 24 hours). [15]2. Remove the unbound conjugate by dialysis or gel filtration.
-
Quantify the extent of covalent binding using radiolabeled compound or by hydrolyzing the protein adducts and quantifying the released parent drug by LC-MS/MS. [15]4. For detailed adduct characterization, digest the adducted protein with trypsin and analyze the resulting peptides by LC-MS/MS to identify the modified amino acid residues. [17][18][19]
Figure 4: Workflow for the comparative assessment of acyl-CoA thioester and acyl glucuronide reactivity.
Conclusion and Risk Assessment Perspective
Both the acyl-CoA thioester and the acyl glucuronide of (S)-2-(acetylthio)-3-phenylpropanoic acid are to be considered potentially reactive metabolites. However, based on fundamental chemical principles and supporting experimental data from analogous compounds, the acyl-CoA thioester is a significantly more potent acylating agent than the acyl glucuronide. [4][11]Its greater intrinsic reactivity and stability in the absence of nucleophiles suggest that if formed in vivo, it could efficiently acylate proteins in its vicinity.
The acyl glucuronide, while less reactive in direct transacylation, presents a more complex toxicological picture due to its ability to undergo acyl migration and subsequent glycation of proteins. [5]The instability of the acyl glucuronide in aqueous solution also means that its potential for covalent binding is time-dependent and influenced by its local environment.
In a drug development context, the formation of either of these reactive metabolites warrants further investigation. [1]A weight-of-evidence approach, combining in vitro reactivity data with in vivo metabolite profiling and, if necessary, targeted proteomics to identify protein adducts, is essential for a comprehensive risk assessment. While many drugs that form these reactive metabolites are safe, understanding their comparative reactivity is a critical step in designing safer medicines. [1]
References
-
New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. (2022, September 24). LibreTexts Chemistry. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. (2022, October 17). PubMed. Retrieved January 26, 2026, from [Link]
-
Acyl glucuronide reactivity in perspective. (2020, July 15). PubMed. Retrieved January 26, 2026, from [Link]
-
Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021, June 25). bioRxiv. Retrieved January 26, 2026, from [Link]
-
Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. (2024, February 23). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Xenobiotic acyl glucuronides and acyl CoA thioesters as protein-reactive metabolites with the potential to cause idiosyncratic drug reactions. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Acyl glucuronide reactivity in perspective: Biological consequences. (2025, August 6). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES. (2022, April 28). Purdue University Graduate School. Retrieved January 26, 2026, from [Link]
-
Syntheses and Characterization of the Acyl Glucuronide and Hydroxy Metabolites of Diclofenac. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]
-
Mechanism for acyl glucuronide-mediated adduct formation with protein... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
In vitro reactivity of carboxylic acid-CoA thioesters with glutathione. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. (n.d.). SpringerLink. Retrieved January 26, 2026, from [Link]
-
Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Studies on the Chemical Reactivity of 2-Phenylpropionic Acid 1-O-Acyl Glucuronide and S-Acyl-CoA Thioester Metabolites. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Synthesis of acyl-CoA thioesters. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Thioester. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]
-
The-Protein-Protocols-Handbook.pdf. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Acyl glucuronide reactivity in perspective. (n.d.). The University of Liverpool Repository. Retrieved January 26, 2026, from [Link]
-
Thioester deprotection using a biomimetic NCL approach. (2022, August 22). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. (2022, February 20). ACS Publications. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES. (n.d.). Purdue University Graduate School. Retrieved January 26, 2026, from [Link]
-
Site-Specific Incorporation of a Thioester Containing Amino Acid into Proteins. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
-
Reactivity of thioesters with respect to nucleophilic attack. (2015, March 10). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]
-
Activation of carboxylic acids to AG and acyl-CoA thioester conjugates,... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e]t[9][17]hiazin-4-ones and Their Activity against the Kinetoplastid Parasite Trypanosoma brucei. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]
-
Acyl glucuronides: the good, the bad and the ugly. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
Sources
- 1. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl glucuronide reactivity in perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. In vitro reactivity of carboxylic acid-CoA thioesters with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acyl glucuronides: the good, the bad and the ugly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Xenobiotic acyl glucuronides and acyl CoA thioesters as protein-reactive metabolites with the potential to cause idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallization-induced chiral inversion as the key step for synthesis of (S)-2-acetylthio-3-phenylpropanoic acid from l-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Syntheses and characterization of the acyl glucuronide and hydroxy metabolites of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite: Multiple Albumin Adductions in Diclofenac Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
A Comprehensive Guide to the Safe Disposal of (S)-2-(Acetylthio)-3-phenylpropanoic acid
As a Senior Application Scientist, it is my priority to equip fellow researchers with not just high-quality reagents, but also the critical knowledge to handle and dispose of them safely. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-(Acetylthio)-3-phenylpropanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety protocols and an understanding of the compound's chemical nature.
Hazard Assessment: Understanding the Risks
Key Hazards to Consider:
-
Skin and Eye Irritation: Similar phenylpropanoic acid derivatives are known to cause skin and eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Oral toxicity is a potential concern, as seen in related compounds.[1][2]
-
Stench: The potential for hydrolysis to release a thiol is a significant consideration. Thiols are notorious for their powerful and unpleasant odors, detectable at very low concentrations.[3][4]
-
Reactivity: Thioesters can react with strong acids, bases, and oxidizing agents. It is crucial to avoid mixing this compound with incompatible chemicals during waste collection.[5]
| Property | Value/Information | Source/Rationale |
| Appearance | Likely a solid | Based on similar listed compounds[6][7] |
| Primary Hazards | Skin/eye/respiratory irritation, potential for stench upon decomposition | Inferred from related phenylpropanoic acids and thioester chemistry[1][2][3][4] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | General guidance for similar chemical structures[5][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of (S)-2-(Acetylthio)-3-phenylpropanoic acid, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.[2][5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).[5]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if a thiol odor is detected, work in a well-ventilated fume hood.
Disposal Protocol: A Step-by-Step Approach
The fundamental principle of chemical waste disposal is that it must be managed through your institution's hazardous waste program.[8] Never dispose of (S)-2-(Acetylthio)-3-phenylpropanoic acid down the sink or in the regular trash.[8][9]
Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. Plastic containers are often preferred.[10][11] The container should be labeled as "Hazardous Waste" and include the full chemical name: "(S)-2-(Acetylthio)-3-phenylpropanoic acid".
-
Solid Waste: Collect any solid residue, contaminated weighing paper, or disposable labware directly into this designated container.
-
Contaminated Sharps: Any sharps (needles, broken glass) contaminated with this chemical must be placed in a puncture-resistant sharps container specifically for hazardous chemical waste.[9]
-
Liquid Waste: If the compound is in solution, it should be collected in a compatible, sealed liquid waste container. Do not mix this waste stream with other incompatible chemicals.[9][12]
In the event of a small spill, immediate and careful action is required.
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Ventilation: Work in a fume hood if possible.
-
Contain and Absorb: For a solid spill, carefully sweep or vacuum the material and place it into your designated hazardous waste container.[6][7] Avoid creating dust.[2] For a liquid spill, cover it with an inert absorbent material (e.g., sand, vermiculite), then sweep the absorbed material into the hazardous waste container.[13]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. The cleaning materials should also be disposed of as hazardous waste.
-
Odor Neutralization: Due to the potential for thiol formation, a lingering odor may be present. A solution of sodium hypochlorite (bleach) can be used to oxidize and neutralize residual thiols on surfaces.[4][14] However, be cautious with bleach as it is a strong oxidizer.
-
Securely Seal the Container: Once you are finished collecting the waste, ensure the container lid is tightly sealed to prevent leaks or the escape of vapors.[10][11]
-
Store Appropriately: Store the sealed waste container in a designated satellite accumulation area within your laboratory.[10] This area should be away from heat sources and incompatible chemicals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to schedule a pickup.[10]
The decision-making process for handling and disposing of (S)-2-(Acetylthio)-3-phenylpropanoic acid is summarized in the workflow diagram below.
Caption: Disposal workflow for (S)-2-(Acetylthio)-3-phenylpropanoic acid.
Trustworthiness and Self-Validation
This protocol is built upon the foundational principles of laboratory chemical safety. By adhering to the practice of treating all chemical waste as hazardous unless explicitly stated otherwise by your institution's EHS office, you create a self-validating system of safety.[8] The causality is clear: assuming a higher level of hazard and taking appropriate precautions prevents accidents that could arise from underestimating the risks of a compound with incomplete public data. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they are the ultimate authority for your laboratory.
References
-
MedChemExpress. 1. (Accessed Jan 26, 2026).
-
MilliporeSigma. . (Accessed Jan 26, 2026).
-
Fisher Scientific. 6. (Accessed Jan 26, 2026).
-
Carl ROTH. 15. (Accessed Jan 26, 2026).
-
Angene Chemical. 2. (Accessed Jan 26, 2026).
-
Fisher Scientific. 5. (Accessed Jan 26, 2026).
-
Vanderbilt University Medical Center. 8. (Accessed Jan 26, 2026).
-
Fisher Scientific. 3. (Accessed Jan 26, 2026).
-
ASGMT. 14. (Accessed Jan 26, 2026).
-
University of Pennsylvania EHRS. 10. (Accessed Jan 26, 2026).
-
Gas Processing & LNG. 4. (Accessed Jan 26, 2026).
-
Sigma-Aldrich. 16. (Accessed Jan 26, 2026).
-
Apollo Resources. 17. (Accessed Jan 26, 2026).
-
NSTA. 9. (Accessed Jan 26, 2026).
-
Loba Chemie. 18. (Accessed Jan 26, 2026).
-
Ace Waste. 12. (Accessed Jan 26, 2026).
-
Oxford Lab Chem. 13. (Accessed Jan 26, 2026).
-
BioAir Solutions. . (Accessed Jan 26, 2026).
-
Daniels Health. 11. (Accessed Jan 26, 2026).
-
Reddit. 19. (Accessed Jan 26, 2026).
-
Organic Syntheses. 20. (Accessed Jan 26, 2026).
-
Fisher Scientific. 21. (Accessed Jan 26, 2026).
-
Cole-Parmer. 7. (Accessed Jan 26, 2026).
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. Remove mercaptans from hydrocarbon condensates and NGL streams | Gas Processing & LNG [gasprocessingnews.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. vumc.org [vumc.org]
- 9. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. oxfordlabchem.com [oxfordlabchem.com]
- 14. asgmt.com [asgmt.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Effective Mercaptan Smell Removal | Apollo [apolloresourcesllc.net]
- 18. lobachemie.com [lobachemie.com]
- 19. reddit.com [reddit.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

